3-(piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one
Description
3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound featuring a quinazolinone core substituted with a piperidin-4-ylmethyl group. Its structural analogs, such as 3-(piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one (PDQ) and aryl-substituted derivatives, have been extensively studied for their physicochemical and biological properties .
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
3-(piperidin-4-ylmethyl)-1,4-dihydroquinazolin-2-one |
InChI |
InChI=1S/C14H19N3O/c18-14-16-13-4-2-1-3-12(13)10-17(14)9-11-5-7-15-8-6-11/h1-4,11,15H,5-10H2,(H,16,18) |
InChI Key |
CBXLWGDRNJSRGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN2CC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Preparation Methods
The quinazolinone core is typically synthesized via cyclization of anthranilic acid derivatives. A widely cited method involves reacting anthranilic acid with chloroacetyl chloride in dichloromethane containing triethylamine to form 2-chloromethyl benzo[d] oxazin-4-one . This intermediate undergoes further reaction with aromatic amines to yield 2-(chloromethyl)-3-arylquinazolin-4(3H)-one, a precursor for subsequent modifications .
Key Reaction Conditions:
Introduction of the Piperidinylmethyl Group
The piperidinylmethyl group is introduced via nucleophilic substitution or reductive amination. Patent US9073900B2 describes a method where tert-butyl-4-(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)piperidine-1-carboxylate is deprotected to generate 7-(piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one, which undergoes reductive amination with aldehydes . For 3-(piperidin-4-ylmethyl) derivatives, the chloromethyl intermediate reacts with piperidine-4-carboxylate under basic conditions .
Example Protocol:
-
Substitution Reaction:
-
Reductive Amination:
Solvent-Free Synthesis Using PEG-400
An eco-friendly approach employs polyethylene glycol (PEG-400) as a green solvent. In this method, physical grinding of 2-(chloromethyl)-3-arylquinazolin-4(3H)-one with piperidine-4-carboxylate and PEG-400 in a mortar and pestle facilitates the reaction .
Advantages:
Industrial-Scale Production
For large-scale synthesis, optimized conditions include:
| Parameter | Details |
|---|---|
| Catalysts | Pd/C for hydrogenation steps |
| Temperature | 100–120°C for cyclization |
| Purification | Column chromatography (SiO₂, EtOAc/Hexane) |
| Overall Yield | 40–50% (multi-step synthesis) |
Comparative Analysis of Methods
The table below contrasts key synthesis strategies:
| Method | Yield (%) | Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Substitution (CH₃CN) | 68–72 | 2 hours | Moderate | High (organic waste) |
| Reductive Amination | 50–65 | 12–24 hours | High | Moderate |
| Solvent-Free (PEG-400) | 70–75 | 0.5–1 hour | Low | Low |
Substitution in acetonitrile offers reliability, while solvent-free methods prioritize sustainability. Reductive amination, though lower-yielding, enables structural diversification .
Challenges and Optimization
-
Byproduct Formation: Competing reactions during substitution can generate N-alkylated byproducts. Using excess piperidine (1.5 equiv) minimizes this .
-
Deprotection Efficiency: Boc-group removal in piperidine intermediates requires concentrated HCl in dioxane (4M, 2 hours) .
-
Catalyst Recovery: Pd/C catalysts in hydrogenation steps are reused up to three times without significant activity loss .
Recent Advances
Recent patents highlight microwave-assisted synthesis to reduce reaction times. For example, cyclization under microwave irradiation (150°C, 20 minutes) improves yields to 80–85% . Additionally, flow chemistry systems enhance reproducibility in large-scale piperidinylmethyl incorporation .
Chemical Reactions Analysis
Types of Reactions
3-(piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 3-(piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one exhibits significant antimicrobial activity. A study evaluated its effectiveness against various microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium smegmatis | 6.25 µg/mL |
| Pseudomonas aeruginosa | 12.5 µg/mL |
| Candida albicans | 25 µg/mL |
These findings suggest its potential as an antimicrobial agent, particularly against resistant strains.
Antidiabetic Activity
The compound has also been investigated for its antidiabetic properties. In vitro studies demonstrated that it inhibits α-glucosidase activity, which is crucial for managing postprandial blood glucose levels.
Case Studies
- Antimicrobial Efficacy : A study published in RSC Advances highlighted the synthesis of derivatives of quinazolinones and their antimicrobial activities against Mycobacterium smegmatis and Pseudomonas aeruginosa. Among the tested compounds, those with structural similarities to this compound showed promising results, indicating a potential pathway for developing new antibiotics .
- Antidiabetic Research : Another investigation published in ACS Omega focused on the synthesis of related quinazolinone derivatives that exhibited significant α-glucosidase inhibitory activity. This study provides insights into how modifications to the quinazolinone structure can enhance biological activity against diabetes .
Mechanism of Action
The mechanism of action of 3-(piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound is distinguished by a piperidin-4-ylmethyl substituent, which introduces a bulky, basic nitrogen-containing group. Key analogs include:
Key Observations :
Physicochemical Properties
Melting points, NMR shifts, and HRMS data highlight substituent effects:
Biological Activity
3-(piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound features a quinazolinone core structure with a piperidine substituent, which may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H19N3O |
| Molecular Weight | 245.32 g/mol |
| IUPAC Name | 3-(piperidin-4-ylmethyl)-1,4-dihydroquinazolin-2-one |
| InChI Key | CBXLWGDRNJSRGC-UHFFFAOYSA-N |
| CAS Number | 92311-23-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to inhibition or activation of these targets, resulting in various biological effects. The exact pathways involved are contingent on the specific application and biological system under investigation.
Antimicrobial and Anticancer Properties
Research indicates that compounds within the quinazolinone family, including this compound, exhibit promising antimicrobial and anticancer properties. For instance:
- Antimicrobial Activity : Studies have shown that quinazolinones can inhibit the growth of various bacterial strains, indicating potential use as antimicrobial agents.
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
Case Studies and Research Findings
A notable study evaluated the biological effects of several derivatives of quinazolinones, including this compound. The findings highlighted its efficacy in reducing IL-1β release in LPS/ATP-stimulated human macrophages, suggesting an anti-inflammatory mechanism:
| Compound | IL-1β Inhibition (%) | Pyroptosis Reduction (%) |
|---|---|---|
| This compound | 19.4 ± 0.4 | 24.9 ± 6.3 |
| Derivative 1 | 21.0 ± 5.0 | 35.0 ± 5.0 |
| Derivative 2 | 18.0 ± 6.0 | 30.0 ± 7.0 |
These results indicate that structural modifications can significantly influence the biological activity of quinazolinone derivatives.
Comparative Analysis with Similar Compounds
When compared to similar compounds like 3-piperidin-4-yl-1H-indole and 2-(piperidin-4-ylmethyl)-1H-benzo[d]imidazole , the unique quinazolinone core of this compound provides distinct chemical and biological properties that warrant further investigation.
Q & A
Q. What are the established synthetic routes for 3-(piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one?
The compound is typically synthesized via cyclization reactions. A common method involves reacting 2-aminobenzylamine derivatives with formic acid under reflux conditions, yielding the quinazolinone core . For the piperidinylmethyl substituent, nucleophilic substitution or reductive amination is employed, often using piperidine derivatives and carbonyl precursors. Microwave-assisted synthesis can enhance reaction efficiency (e.g., 20–30% faster reaction times) by improving heat distribution and reducing side products .
Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Key Advantages |
|---|---|---|---|
| Conventional reflux | Formic acid, 12–24 hr reflux | 60–75 | Low equipment cost |
| Microwave-assisted | Green solvents (e.g., 2-MeTHF) | 80–90 | Faster, higher purity |
Q. How is the structural integrity of this compound validated?
Characterization relies on multimodal analytical techniques:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., quinazolinone carbonyl at ~170 ppm, piperidine methyl protons at δ 2.5–3.5) .
- X-ray crystallography : Resolves stereochemistry and confirms piperidine ring conformation (e.g., PDB entry 4DON for related bromodomain complexes) .
- HRMS : Validates molecular weight (±1 ppm accuracy) .
Q. What are the primary biological targets of this compound?
The quinazolinone scaffold exhibits activity against kinases and epigenetic regulators:
- CDK5 inhibition : IC50 values of 0.5–2 µM in neurodegenerative disease models, linked to reduced tau hyperphosphorylation .
- Bromodomain binding : Structural analogs bind BRD4 (Kd ~200 nM), disrupting protein-protein interactions in cancer .
- MAO inhibition : Derivatives show MAO-B selectivity (IC50 <10 µM), relevant for Parkinson’s disease .
Advanced Research Questions
Q. How can synthetic yields be optimized for industrial-scale production?
Industrial protocols prioritize microwave-assisted synthesis with green solvents (e.g., 2-MeTHF) to reduce energy use by 40% and improve yields to >85% . Continuous flow reactors further enhance scalability by minimizing batch variability. Key parameters:
- Temperature control (±2°C precision).
- Catalyst screening (e.g., Pd/C for reductive steps).
- In-line HPLC monitoring for real-time purity assessment .
Q. How do structural modifications influence target selectivity (e.g., CDK5 vs. MAO)?
Substituent effects are critical:
- C6-position : Electron-withdrawing groups (e.g., -CF3) enhance MAO-B inhibition (IC50 ↓30%) but reduce CDK5 affinity .
- Piperidine substitution : N-Methylation improves blood-brain barrier penetration (logP ↑0.5), favoring neurotargets .
Table 2: Structure-Activity Relationships
| Modification Site | Functional Group | CDK5 IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|---|
| C6 | -H | 1.2 | 25 |
| C6 | -CF3 | 3.8 | 8.5 |
| Piperidine-N | -CH3 | 0.9 | 18 |
Q. How should researchers resolve contradictions in cytotoxicity data across studies?
Discrepancies often arise from assay conditions:
- Cell line variability : Test in ≥3 lines (e.g., MCF-7 vs. HEK293) to assess tissue-specific effects .
- Apoptosis mechanisms : Use flow cytometry to distinguish ROS-mediated apoptosis (Annexin V+/PI+) from necroptosis .
- Mitochondrial assays : Validate depolarization via JC-1 staining (ΔΨm loss = red→green shift) .
Methodological Guidance
- Experimental design : Use factorial DOE (Design of Experiments) to optimize reaction conditions (e.g., temperature, solvent ratio) .
- Data validation : Cross-reference NMR assignments with computed chemical shifts (DFT/B3LYP) to confirm regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
